4-Methoxy-1H-indole-3-carboximidamide

Description

IUPAC Nomenclature and Systematic Chemical Identification

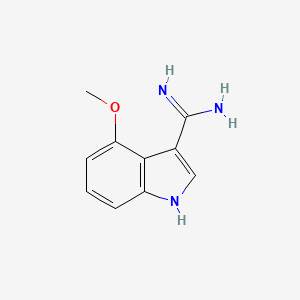

4-Methoxy-1H-indole-3-carboximidamide is systematically identified by its IUPAC name, which reflects its molecular architecture. The core structure consists of an indole scaffold (a bicyclic aromatic system with a benzene ring fused to a pyrrole ring) substituted at position 3 with a carboximidamide group (–CONHNH2) and at position 4 with a methoxy group (–OCH3). The compound’s CAS registry number is 889944-24-5 , and its molecular formula is C10H11N3O , with a molecular weight of 189.21 g/mol .

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 889944-24-5 |

| Molecular Formula | C10H11N3O |

| Molecular Weight | 189.21 g/mol |

| SMILES | COC1=CC=CC2=C1C(=CN2)C(=N)N |

The systematic nomenclature adheres to IUPAC rules, prioritizing substituent numbering to minimize positional indices. The methoxy group is assigned priority over the carboximidamide group due to alphabetical order (O > N).

Molecular Architecture: Indole Core Modifications and Functional Group Analysis

The compound’s molecular architecture is defined by three key components:

- Indole Core : A bicyclic aromatic system with a benzene ring fused to a pyrrole ring. The nitrogen atom in the pyrrole ring is part of the indole’s conjugated π-system.

- Methoxy Group (–OCH3) : Positioned at the para (4-) position relative to the pyrrole nitrogen. This electron-donating group enhances the electron density of the aromatic system.

- Carboximidamide Group (–CONHNH2) : Attached at position 3 of the indole. This functional group contains a carbonyl (C=O) and two amine (–NH2) groups, enabling hydrogen bonding and π-conjugation.

The carboximidamide moiety is structurally analogous to amidines but with an additional amine group, increasing its reactivity in nucleophilic substitution and coordination chemistry.

Crystallographic Data and Solid-State Conformational Studies

Crystallographic data for this compound remain limited, as no single-crystal X-ray diffraction studies have been explicitly reported. However, structural insights can be inferred from related indole derivatives. For example:

- Hydrogen Bonding : The carboximidamide group’s –NH2 and –NH moieties are capable of forming intermolecular hydrogen bonds, potentially influencing crystal packing.

- Conformational Flexibility : The methoxy group’s orientation and the planarity of the indole core may dictate molecular stacking patterns.

In analogous compounds, such as 5-methoxy-1H-indole-2-carboxylic acid, hydrogen bonding between carboxylic acid groups and aromatic nitrogen atoms governs crystal packing. While direct studies on this compound are unavailable, similar non-covalent interactions are anticipated.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)

Spectroscopic data for this compound are not explicitly reported in the literature. However, spectral characteristics can be extrapolated from structurally related compounds and functional group reactivity:

Key Observations

- NMR : The methoxy group’s singlet and the aromatic proton multiplicity patterns are diagnostic for the indole scaffold.

- IR : The absence of strong O–H stretches (absent in carboximidamide) distinguishes it from carboxylic acid derivatives.

- MS : Molecular ion peak confirms the molecular formula, while fragmentation supports the presence of the carboximidamide group.

Properties

IUPAC Name |

4-methoxy-1H-indole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-8-4-2-3-7-9(8)6(5-13-7)10(11)12/h2-5,13H,1H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCWEUDBIBFWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672938 | |

| Record name | 1-(4-Methoxy-3H-indol-3-ylidene)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889944-24-5 | |

| Record name | 1-(4-Methoxy-3H-indol-3-ylidene)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 4-methoxy-1h-indole-3-carboximidamide, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of cellular targets, contributing to its biological activity.

Mode of Action

Indole derivatives are known to interact with their targets in a manner that modulates the function of these targets . This modulation can lead to changes in cellular processes and responses.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may influence a range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.

Biological Activity

4-Methoxy-1H-indole-3-carboximidamide is a compound that has garnered attention in recent years for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound features an indole ring with a methoxy group and a carboximidamide functional group. These structural elements contribute to its unique chemical properties, influencing its biological activity. The compound's potential as a therapeutic agent is linked to its ability to interact with specific molecular targets in biological systems.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 3.44 ± 0.19 | Induces apoptosis and G2/M phase arrest |

| A549 | 11 | Inhibits tubulin polymerization |

| HCT116 | 6.31 ± 0.27 | Induces apoptosis via caspase activation |

Studies have demonstrated that the compound can disrupt tubulin polymerization, which is crucial for cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells .

2. Immune Modulation

This compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism that plays a critical role in immune response modulation. By inhibiting IDO, the compound may enhance T-cell proliferation and improve anti-tumor immunity, making it a candidate for cancer immunotherapy.

3. Antimicrobial Activity

The compound has also shown potential antimicrobial properties against various pathogens. Its structural similarities to other indole derivatives suggest that it may inhibit bacterial growth or viral replication through mechanisms that interfere with essential microbial processes.

The mechanism of action of this compound involves several pathways:

- Inhibition of IDO : By blocking IDO activity, the compound alters tryptophan metabolism, which can lead to enhanced immune responses against tumors.

- Tubulin Interaction : The compound binds to tubulin at the colchicine site, inhibiting its polymerization and disrupting mitotic spindle formation during cell division .

- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases, which are critical for the execution phase of cell death .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical settings:

- Breast Cancer Study : In vitro tests demonstrated that the compound significantly inhibited MCF-7 cell proliferation with an IC50 value of 3.44 µM, suggesting strong anticancer potential .

- Lung Cancer Study : Research indicated that the compound induced apoptosis in A549 cells at concentrations as low as 11 µM, showcasing its potential as a therapeutic agent for lung cancer .

- Immune Response Modulation : A study revealed that treatment with this compound led to increased T-cell activity in tumor-bearing mice models, supporting its role in immunotherapy strategies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Key Compounds for Comparison :

4-Methoxyindole-3-carboxaldehyde (): Structure: 4-OCH₃, 3-CHO. Synthesis: Synthesized via Vilsmeier-Haack reaction using POCl₃/DMF. Reactivity: The aldehyde group enables condensation reactions (e.g., with amines or thiazolidinones, as in –7).

7-Methoxy-1H-indole-3-carboxylic Acid ():

- Structure : 7-OCH₃, 3-COOH.

- Properties : Melting point 199–201°C; acidic due to the carboxylic acid group.

3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 11, ) :

- Structure : 3-substituted imidazole linked via a benzyl group.

- Synthesis : Formed via reaction of indole-3-carbaldehyde with 4-methoxybenzylamine and TOSMIC.

3-Formyl-1H-indole-2-carboxylic Acid Derivatives (–7): Structure: 3-CHO, 2-COOH. Reactivity: Used in condensation with thiazolidinones to form heterocyclic hybrids.

Comparison Table :

Physicochemical Properties

Melting Points :

- Imidazole-linked indoles () exhibit high thermal stability (mp >200°C), likely due to rigid aromatic systems .

- Carboxylic acid derivatives () have lower melting points (~199–201°C) .

- The amidine group in the target compound may enhance solubility in polar solvents compared to halogenated analogs (e.g., bromo/chloro-substituted indoles in –2).

Solubility :

- Carboximidamide’s basicity could improve water solubility relative to neutral aldehydes or lipophilic imidazole derivatives.

Reactivity and Functional Group Transformations

- Amidine Group :

- Participates in hydrogen bonding and coordination chemistry, unlike carboxylic acids or aldehydes.

- Susceptible to hydrolysis under acidic conditions, forming carboxylic acids.

- Comparison with Carboxylic Acids :

Preparation Methods

Fischer Indole Synthesis

One classical and widely used approach to synthesize 4-methoxy-substituted indoles is the Fischer indole synthesis. This method involves the acid-catalyzed reaction of phenylhydrazines with aldehydes or ketones bearing the methoxy substituent at the desired position. For example, 4-methoxyphenylhydrazine can be reacted with appropriate carbonyl compounds to yield 4-methoxyindole derivatives.

- Reaction conditions: Acid catalyst (e.g., HCl, polyphosphoric acid), reflux temperature.

- Advantages: Straightforward, scalable, and produces the indole ring system with substitution.

- Limitations: Requires careful control of reaction conditions to avoid side reactions.

Copper-Catalyzed Intramolecular Amination

Recent advances have demonstrated the use of copper(I)-catalyzed intramolecular amination reactions for the synthesis of N-substituted indole-3-carboxylic acid derivatives, which can be adapted for 4-methoxy-substituted analogues. This Ullmann-type coupling involves the reaction of aryl bromides with amino groups in the presence of copper catalysts under mild conditions, often using CuI with potassium phosphate in DMF solvent.

- Reaction conditions: CuI catalyst, K3PO4 base, DMF solvent, air atmosphere, mild heating.

- Advantages: High yields, mild conditions, tolerance of various functional groups.

- Applications: Efficient construction of indole derivatives with substitution at nitrogen and 3-position.

Introduction of the Carboximidamide Group at the 3-Position

The carboximidamide group (-C(=NH)NH2) at the 3-position of the indole ring can be introduced via several synthetic routes:

Conversion of Indole-3-carboxylic Acid Derivatives

Starting from 4-methoxyindole-3-carboxylic acid or its esters, the carboxylic acid group can be converted to the corresponding carboximidamide through the following steps:

- Activation: Conversion of the acid to an acid chloride (e.g., using thionyl chloride).

- Amidination: Reaction of the acid chloride with ammonia or ammonium salts to form the amide.

- Imidation: Treatment with reagents such as ammonium salts or amidine derivatives to convert the amide to carboximidamide.

This multistep approach is well-documented for indole-3-carboximidamide synthesis and can be adapted for 4-methoxy-substituted analogues.

Direct Amidination of Indole-3-carbonitrile Derivatives

An alternative method involves the preparation of 4-methoxyindole-3-carbonitrile followed by direct amidination to the carboximidamide using reagents such as hydroxylamine or ammonium salts under controlled conditions.

- Reaction conditions: Mild heating, suitable solvents (e.g., ethanol, methanol), base catalysts.

- Advantages: Fewer steps, potentially higher overall yield.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Fischer Indole Synthesis | 4-Methoxyphenylhydrazine + Carbonyl Compounds | Acid catalyst (HCl, PPA) | Reflux, acidic medium | Straightforward, classical method | Requires careful control, possible side reactions |

| Copper-Catalyzed Intramolecular Amination | 2-Bromo-4-methoxyaryl precursors + Amino groups | CuI, K3PO4, DMF | Mild heating, air atmosphere | High yield, mild conditions, functional group tolerance | Requires copper catalyst, specific substrates |

| Acid Chloride Amidination | 4-Methoxyindole-3-carboxylic acid | Thionyl chloride, NH3 | Controlled temperature, inert atmosphere | Reliable conversion to carboximidamide | Multiple steps, moisture sensitive |

| Direct Amidination of Nitriles | 4-Methoxyindole-3-carbonitrile | Hydroxylamine, ammonium salts | Mild heating, solvents like EtOH | Fewer steps, efficient | Requires nitrile precursor |

Research Findings and Optimization

- Copper-catalyzed intramolecular amination has been shown to provide high yields (up to 85-95%) of N-substituted indole derivatives under mild conditions, making it a preferred method for functionalized indoles including 4-methoxy derivatives.

- The Fischer indole synthesis remains a robust method for the initial indole scaffold construction, especially when methoxy-substituted phenylhydrazines are readily available.

- Conversion of carboxylic acid derivatives to carboximidamides is well-established, but optimization of reaction conditions (temperature, solvent, reagent equivalents) is critical to maximize yield and purity.

- Direct amidination of nitriles offers a more streamlined synthetic route but requires access to the nitrile intermediate, which may involve additional synthetic steps.

Q & A

Q. Advanced

- Antioxidant Assays : Use in vitro models like DPPH radical scavenging or oxygen-glucose deprivation (OGD) in neuronal cells, as indole derivatives show promise in ischemia treatment .

- Cellular Uptake Studies : Fluorescent tagging (e.g., with dansyl chloride) can track intracellular localization.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy position or substituting carboximidamide with nitrile ) to identify critical functional groups.

How can computational tools aid in predicting reactivity or bioactivity?

Q. Advanced

- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to predict regioselectivity in substitution reactions (e.g., at C3 of indole) .

- Molecular Docking : Screen against targets like Keap1-Nrf2 (antioxidant pathway) or kinases (anticancer targets) using AutoDock Vina. Validate with experimental IC₅₀ values .

- ADMET Prediction : Tools like SwissADME can forecast solubility (LogP ~2.5 for carboximidamide) and blood-brain barrier permeability .

What are the critical considerations for designing stable formulations of this compound?

Q. Advanced

- pH Stability : Carboximidamides are prone to hydrolysis in acidic/basic conditions. Use buffered solutions (pH 6–8) for in vivo studies.

- Light Sensitivity : Indole derivatives often degrade under UV light; store samples in amber vials at -20°C .

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to maintain stability .

How can researchers resolve low yields in the final amidination step?

Q. Basic

- Reagent Selection : Replace conventional hydroxylamine with O-benzylhydroxylamine to reduce side reactions.

- Catalysis : Use Pd/C or Raney Ni for selective reduction of amidoximes to carboximidamides.

- Workup : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product from unreacted intermediates .

What analytical techniques are essential for purity assessment?

Q. Basic

- HPLC : Use a C18 column with UV detection at 254 nm; target ≥95% purity .

- TLC : Monitor reactions using silica plates (Rf ~0.5 in EtOAc/hexane 7:3) .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

How can synthetic byproducts be identified and mitigated?

Q. Advanced

- LC-MS/MS : Detect trace byproducts (e.g., dimerization products or oxidized species).

- Mechanistic Studies : Use isotopic labeling (e.g., O in POCl₃) to track formylation side reactions .

- Process Optimization : Reduce DMF usage (<5 eq.) to minimize N-methylation byproducts .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced

- Solvent Volume : Scale-down experiments in microreactors can identify bottlenecks (e.g., exothermicity in formylation).

- Cost-Efficiency : Replace column chromatography with crystallization (e.g., using EtOAc/hexane) for large batches .

- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., DMF < 880 ppm) .

How can researchers validate the proposed mechanism of action in biological systems?

Q. Advanced

- Gene Expression Profiling : Use RNA-seq to identify pathways modulated by the compound (e.g., Nrf2/ARE for antioxidants) .

- Knockout Models : Test activity in Nrf2 cells to confirm target specificity.

- Metabolomics : Track endogenous antioxidants (e.g., glutathione) via LC-MS to correlate with therapeutic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.